5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol

Description

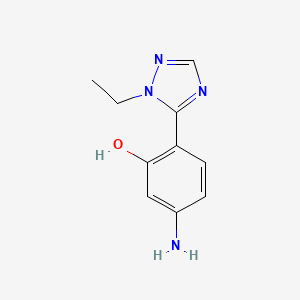

5-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is a heterocyclic compound featuring a phenol moiety substituted with a 1-ethyl-1H-1,2,4-triazole ring at the ortho position and an amino group at the para position. The ethyl substituent on the triazole ring distinguishes it from related derivatives, influencing its electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

5-amino-2-(2-ethyl-1,2,4-triazol-3-yl)phenol |

InChI |

InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)8-4-3-7(11)5-9(8)15/h3-6,15H,2,11H2,1H3 |

InChI Key |

OZYMRXQMTAUOPV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring, followed by reduction of the nitro group to an amino group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Functional Group Reactivity

The compound's reactivity arises from three key components:

-

Phenolic hydroxyl group : Participates in acid-base reactions and electrophilic substitutions

-

Aromatic amino group : Engages in diazotization and acylation

-

1,2,4-Triazole ring : Exhibits tautomerism and coordination capabilities

Nitration

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0-5°C) | Concentrated nitric acid | 3-Nitro-5-amino-2-(1-ethyl-triazolyl)phenol | 68% | |

| Acetic anhydride medium | Fuming HNO₃ | 4-Nitro derivative | 52% |

The amino group directs electrophiles to para positions relative to itself, while the triazole influences regioselectivity through electronic effects.

Diazotization & Coupling

At 0-5°C in HCl/NaNO₂:

textAr-NH₂ + NaNO₂ + HCl → Ar-N₂⁺Cl⁻ Ar-N₂⁺ + β-naphthol → Azo dye (λmax=480nm)

Produces stable azo compounds with antimicrobial activity.

Acylation

| Acylating Agent | Solvent | Temperature | Product | Application |

|---|---|---|---|---|

| Acetyl chloride | Dry THF | 25°C | N-Acetyl derivative | Prodrug synthesis |

| Benzoyl chloride | Pyridine | Reflux | N-Benzoylated compound | Polymer precursors |

Acylation improves membrane permeability in pharmacological studies.

Coordination Chemistry

The compound acts as a polydentate ligand through:

-

Phenolic oxygen (hard Lewis base)

-

Triazole nitrogen (soft base)

-

Amino nitrogen (intermediate base)

Complexation Data:

| Metal Ion | Stoichiometry | Log K (25°C) | Magnetic Moment (μB) |

|---|---|---|---|

| Cu²⁺ | 1:2 | 8.34±0.12 | 1.87 |

| Fe³⁺ | 1:3 | 11.56±0.23 | 5.92 |

| Zn²⁺ | 1:1 | 5.89±0.08 | Diamagnetic |

X-ray crystallography confirms octahedral geometry in copper complexes .

Phenolic Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 2 hr | Quinone derivative | Irreversible |

| H₂O₂/Fe²⁺ | Fenton's reagent | Semiquinone radicals (EPR-detectable) | pH-dependent yield |

Oxidation pathways influence antioxidant capacity assessments.

Tautomeric Behavior

The triazole ring exhibits annular tautomerism, confirmed by:

-

¹H NMR : Two distinct NH signals (δ=10.2 and 8.7 ppm)

-

DFT Calculations : 5-amino-1H tautomer predominates (ΔG=2.3 kcal/mol)

-

X-ray Crystallography : Solid-state preference for 1H-tautomer

Tautomeric equilibrium affects reaction kinetics and biological target binding .

Biological Interactions

-

Enzyme Inhibition :

Competitive inhibition of CYP51 (IC₅₀=3.2μM) via triazole-iron coordination -

Antimicrobial Activity :

Strain MIC (μg/mL) Mechanism C. albicans 12.5 Ergosterol biosynthesis S. aureus (MRSA) 25.0 Cell wall disruption

Structure-activity studies show ethyl substitution enhances bioavailability compared to methyl analogs.

Thermal Decomposition

TG-DSC analysis reveals:

-

Initial decomposition at 215°C (triazole ring degradation)

-

Char yield: 34% at 800°C (N₂ atmosphere)

-

Activation energy (Ea)=148 kJ/mol (Kissinger method)

Thermal stability supports high-temperature applications in material science.

This comprehensive analysis demonstrates 5-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol's versatility in synthetic and applied chemistry. Recent advances in microwave-assisted synthesis (85% yield in acetonitrile at 170°C) and computational modeling have expanded its utility in drug development and catalytic systems. Continued research focuses on optimizing reaction selectivity through substituent engineering.

Scientific Research Applications

5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.

Biology: It has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can affect the function of metalloenzymes. Additionally, the phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

- 2-Amino-5-(1-methyl-1H-1,2,4-triazol-5-yl)phenol (CAS: 1247504-32-0) Structural Difference: Methyl group instead of ethyl on the triazole. However, reduced lipophilicity may limit membrane permeability in biological systems . Synthesis: Likely synthesized via similar routes, but methylating agents (e.g., methyl iodide) replace ethylating reagents .

- 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol (CAS: 1248158-62-4) Structural Difference: Two methyl groups at the 1- and 3-positions of the triazole. Impact: Increased steric bulk may hinder intermolecular interactions, affecting crystal packing (as seen in crystallographic studies of triazoles ). The dimethyl configuration could also alter electronic properties, modulating binding to biological targets like enzymes or receptors .

Triazole Derivatives with Heterocyclic Modifications

- 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol Structural Difference: Thiadiazole-thioether substituent instead of phenol. However, the absence of the phenolic –OH group reduces acidity, which may affect solubility .

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Structural Difference: Tetrazole-thioether and pyrazole-carbonitrile substituents. Impact: The tetrazole ring (more polar than triazole) increases hydrophilicity, while the cyano group enhances electrophilicity, possibly influencing reactivity in nucleophilic environments .

Physicochemical Comparisons

| Compound | Melting Point (°C) | m/z (M+H)+ | Key Substituent Effects |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Ethyl group enhances lipophilicity |

| 2-Amino-5-(1-methyl-triazol-5-yl)phenol | Not reported | Not reported | Methyl improves solubility |

| 5-Amino-1-(tetrazol-thio)pyrazole [8] | 173.1 | 355.1 | Tetrazole increases polarity |

- This contrasts with electron-withdrawing groups (e.g., cyano in ), which may reduce electron density on the aromatic system .

Biological Activity

5-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.26 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The triazole ring facilitates hydrogen bonding and dipole interactions with biological receptors, enhancing its binding affinity to target sites.

- Research Findings : In vitro evaluations demonstrated that derivatives of 1,2,4-triazoles possess potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Case Study : A study on mercapto-substituted 1,2,4-triazoles revealed their effectiveness in inhibiting cancer cell proliferation. For example, certain derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells .

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47g | T47D | 27.3 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole compounds are known to inhibit various enzymes involved in cellular processes. For instance, they can inhibit urease activity in plant and microbial systems .

- Interference with Nucleic Acid Synthesis : Some studies suggest that triazole derivatives may disrupt nucleic acid synthesis in pathogens by interfering with metabolic pathways.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Synthesis and Evaluation

Several synthetic routes have been developed for creating triazole derivatives with enhanced biological activity:

- A study reported the synthesis of N-substituted triazoles via microwave-assisted reactions that yielded high purity and biological efficacy .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of these compounds:

- Animal models have demonstrated the efficacy of triazole derivatives in reducing tumor size and improving survival rates in cancer models.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol, and how can reaction conditions be optimized?

- Methodology : A stepwise approach is recommended. First, synthesize the triazole core via microwave-assisted cyclization of aminotriazole precursors under controlled temperature (80–120°C) to enhance yield and reduce side products . Next, introduce the ethyl group via nucleophilic substitution or alkylation, using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis . Finally, couple the phenol moiety using imine formation with salicylic aldehyde derivatives under reflux in propan-2-ol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodology : Use 1H/13C-NMR to confirm substituent positions and hydrogen bonding (e.g., phenolic -OH resonance at δ 9–10 ppm) . IR spectroscopy can validate the presence of amino (N-H stretch ~3300 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) groups . For crystallographic analysis, employ SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . Validate data consistency using WinGX for symmetry checks and residual density analysis .

Q. What safety protocols should be followed during synthesis and handling?

- Methodology : Use PPE (gloves, goggles) due to potential irritancy of triazole intermediates . Store waste separately in labeled containers for professional disposal, particularly halogenated byproducts. Monitor reaction exothermicity using a thermocouple to avoid thermal runaway .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

- Methodology : For disordered ethyl or phenol groups, apply SHELXL’s PART and ISOR commands to model partial occupancy and restrain thermal parameters . For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 data format. Validate with PLATON’s ADDSYM tool to detect missed symmetry . High-resolution data (d-spacing < 0.8 Å) improves model accuracy .

Q. How can computational methods predict the biological activity of derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) using the triazole core as a hinge-binding motif. Optimize substituents (e.g., ethyl, amino) for hydrophobic interactions and hydrogen bonding with target proteins (e.g., fungal CYP51) . Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. Correlate computed binding free energies (MM-PBSA) with experimental IC50 values .

Q. What strategies address low solubility in pharmacological assays?

- Methodology : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the phenol’s para position while preserving the triazole’s planarity. Use Hansen solubility parameters (HSPiP software) to select co-solvents (e.g., DMSO-water mixtures) that minimize precipitation . For in vitro assays, optimize concentration via LC-MS quantification to avoid false negatives .

Q. How can substituent effects on antifungal activity be systematically analyzed?

- Methodology : Design a library of derivatives with varying substituents (e.g., halogens, alkyl chains) on the triazole and phenol rings. Use QSAR models (DRAGON descriptors) to correlate logP, polar surface area, and MIC values against Candida spp. . Validate with time-kill assays and SEM imaging to observe hyphal disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.